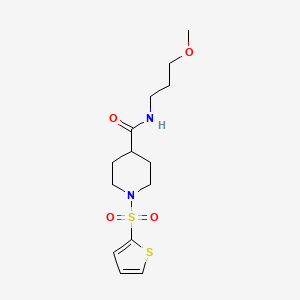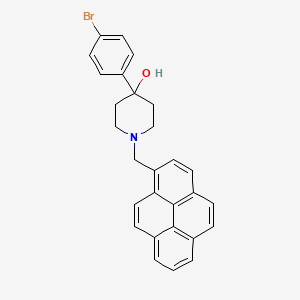
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits the Kir3.4 channel, which is a member of the G-protein-coupled inward rectifying potassium (GIRK) channel family. The Kir3.4 channel is expressed in cardiac cells and plays a critical role in regulating the electrical activity of the heart. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a significant impact on the electrical activity of cardiac cells, specifically by reducing the incidence of arrhythmias. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
实验室实验的优点和局限性
One of the main advantages of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its selectivity for the Kir3.4 channel, which allows for more targeted research on the role of this channel in cardiac arrhythmias and other conditions. However, one limitation of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its potential off-target effects, which may complicate research findings. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a relatively new compound, and its long-term effects and potential toxicity have not been fully studied.
未来方向
There are several potential future directions for research on N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of focus could be the development of more selective and potent inhibitors of the Kir3.4 channel, which could have even greater therapeutic potential. Another area of focus could be the investigation of the long-term effects and potential toxicity of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, particularly in vivo. Finally, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be studied in combination with other drugs or therapies to determine its potential for synergistic effects.
合成方法
The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of 2-thiophenesulfonyl chloride, the reaction of piperidine with the sulfonyl chloride, and the addition of 3-methoxypropylamine to the resulting piperidine sulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been reported in several scientific publications, and its purity and yield have been optimized to ensure its efficacy in research applications.
科学研究应用
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias, specifically atrial fibrillation. It has been shown to selectively inhibit the Kir3.4 channel, which is a critical component of the inward rectifying potassium current in cardiac cells. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain potassium channels in sensory neurons.
属性
IUPAC Name |
N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-10-3-7-15-14(17)12-5-8-16(9-6-12)22(18,19)13-4-2-11-21-13/h2,4,11-12H,3,5-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCBPBYUAPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)